molecular formula C10H14N2O B13330532 2-Methoxy-4-(pyrrolidin-3-YL)pyridine

2-Methoxy-4-(pyrrolidin-3-YL)pyridine

Cat. No.: B13330532
M. Wt: 178.23 g/mol
InChI Key: PQAIEHOXMQICRV-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pyrrolidin-3-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyrrolidin-3-YL)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyrrolidin-3-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

2-Methoxy-4-(pyrrolidin-3-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to these targets, while the methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler analog without the methoxy and pyrrolidinyl substituents.

    2-Methoxypyridine: Lacks the pyrrolidinyl group.

    4-(Pyrrolidin-3-YL)pyridine: Lacks the methoxy group.

Uniqueness

2-Methoxy-4-(pyrrolidin-3-YL)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the methoxy and pyrrolidinyl groups allows for versatile reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-4-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C10H14N2O/c1-13-10-6-8(3-5-12-10)9-2-4-11-7-9/h3,5-6,9,11H,2,4,7H2,1H3

InChI Key

PQAIEHOXMQICRV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2CCNC2

Origin of Product

United States

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